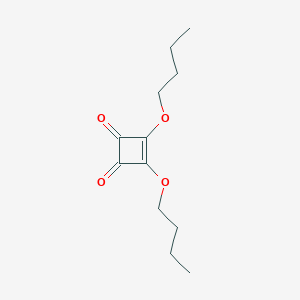

3,4-dibutoxycyclobut-3-ene-1,2-dione

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dibutoxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-3-5-7-15-11-9(13)10(14)12(11)16-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRWELTXMQSEIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=O)C1=O)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183113 | |

| Record name | Squaric acid dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2892-62-8 | |

| Record name | Dibutyl squarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2892-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squaric acid dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Squaric acid dibutyl ester | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12223 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2892-62-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113489 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Squaric acid dibutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dibutoxy-3-cyclobutene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL SQUARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RTO57VG65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-dibutoxycyclobut-3-ene-1,2-dione from Squaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,4-dibutoxycyclobut-3-ene-1,2-dione, a dialkyl ester of squaric acid, starting from squaric acid itself. This compound, also known as dibutyl squarate, is a valuable building block in organic synthesis and has applications in medicinal chemistry. This document outlines a representative experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Introduction

3,4-Dibutoxycyclobut-3-ene-1,2-dione is a derivative of squaric acid, a unique four-membered ring compound. The synthesis of squaric acid esters is a key transformation, enabling the functionalization of the squaric acid core for various applications. The dibutyl ester, in particular, has been utilized in the development of novel dyes and as an intermediate in the synthesis of more complex molecules. The direct esterification of squaric acid with butanol presents a straightforward approach to this target molecule.

Synthetic Pathway and Mechanism

The synthesis of 3,4-dibutoxycyclobut-3-ene-1,2-dione from squaric acid is an acid-catalyzed esterification reaction. To drive the reaction to completion, the water produced during the reaction is continuously removed from the reaction mixture via azeotropic distillation, typically employing a Dean-Stark apparatus.

The reaction proceeds through the protonation of the carbonyl oxygen of squaric acid by an acid catalyst, such as p-toluenesulfonic acid. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of butanol. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. This process occurs twice to yield the desired dibutyl squarate.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a representative synthesis of 3,4-dibutoxycyclobut-3-ene-1,2-dione from squaric acid.

| Parameter | Value | Units | Notes |

| Reactants | |||

| Squaric Acid | 1.0 | molar equivalent | |

| n-Butanol | 2.5 - 3.0 | molar equivalents | Serves as both reactant and solvent |

| p-Toluenesulfonic acid monohydrate | 0.05 - 0.1 | molar equivalents | Catalyst |

| Toluene | - | - | Azeotropic agent |

| Reaction Conditions | |||

| Temperature | 110-120 | °C | Reflux temperature of toluene |

| Reaction Time | 4 - 8 | hours | Monitored by water collection |

| Product Information | |||

| Product Name | 3,4-Dibutoxycyclobut-3-ene-1,2-dione | ||

| Molecular Formula | C₁₂H₁₈O₄ | ||

| Molecular Weight | 226.27 | g/mol | |

| Typical Yield | 80 - 90 | % | |

| Appearance | Colorless to pale yellow oil |

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 3,4-dibutoxycyclobut-3-ene-1,2-dione from squaric acid using azeotropic esterification.

Materials:

-

Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione)

-

n-Butanol

-

Toluene

-

p-Toluenesulfonic acid monohydrate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add squaric acid (1.0 eq), n-butanol (2.5 eq), and toluene (sufficient to fill the Dean-Stark trap and submerge a significant portion of the reactants).

-

Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.05 eq) to the reaction mixture.

-

Azeotropic Distillation: Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask.

-

Reaction Monitoring: Continue the reflux until no more water is collected in the Dean-Stark trap (typically 4-8 hours). The reaction can also be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and excess n-butanol.

-

The resulting crude product can be further purified by vacuum distillation to obtain pure 3,4-dibutoxycyclobut-3-ene-1,2-dione as a colorless to pale yellow oil.

-

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of 3,4-dibutoxycyclobut-3-ene-1,2-dione from squaric acid.

Caption: Synthetic workflow for the synthesis of 3,4-dibutoxycyclobut-3-ene-1,2-dione.

The Mechanism of Squaric Acid Esterification with Butanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Squaric acid, a unique four-membered oxocarbon, and its derivatives are of significant interest in medicinal chemistry and materials science due to their distinct electronic and structural properties.[1][2] Dibutyl squarate, an ester of squaric acid, serves as a key intermediate in the synthesis of various functional molecules and has applications in topical immunotherapy.[2][3] Understanding the mechanism of its formation through the esterification of squaric acid with butanol is crucial for optimizing its synthesis and exploring its reactivity. This technical guide provides a comprehensive overview of the core mechanism, supported by experimental protocols and data.

Core Mechanism: An Acid-Catalyzed Nucleophilic Acyl Substitution

The esterification of squaric acid with butanol proceeds via a Fischer-type esterification, which is an acid-catalyzed nucleophilic acyl substitution reaction. The overall reaction involves the substitution of the hydroxyl groups of squaric acid with butoxy groups from butanol, with the concomitant formation of water. Due to the reversible nature of esterification, the reaction is typically driven to completion by removing water as it is formed.[4]

The reaction proceeds in two successive esterification steps to form dibutyl squarate from squaric acid. The generally accepted mechanism for each step is as follows:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygens of squaric acid by an acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack by Butanol: A molecule of butanol, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion of the attacking butanol to one of the hydroxyl groups of the squaric acid moiety. This converts the hydroxyl group into a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, leading to the elimination of a water molecule and the reformation of the carbonyl group.

-

Deprotonation: The protonated ester is then deprotonated, regenerating the acid catalyst and yielding the monoester.

This process is then repeated for the second hydroxyl group of the monoester to yield the final product, dibutyl squarate.

Experimental Protocols

A highly efficient and general method for the synthesis of dialkyl squarates, including dibutyl squarate, involves the reaction of squaric acid with the corresponding alcohol in the presence of an orthoformate, which acts as a dehydrating agent to drive the reaction equilibrium towards the product.[4]

Synthesis of Di-n-butyl Squarate[4]

Materials:

-

Squaric acid (1.14 g, 10.0 mmol)

-

n-Butanol (20 mL)

-

Tri-n-butyl orthoformate (10.6 mL, 40.0 mmol)

Procedure:

-

A mixture of squaric acid, n-butanol, and tri-n-butyl orthoformate is refluxed.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the excess alcohol and orthoformate are removed under reduced pressure.

-

The crude product is then purified, typically by flash chromatography on silica gel, to afford di-n-butyl squarate as a yellow oil.

This method has been reported to yield di-n-butyl squarate in high purity (97% yield).[4]

Data Presentation

Physicochemical Properties of Dibutyl Squarate

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O₄ | [5] |

| Molecular Weight | 226.27 g/mol | [5] |

| Appearance | Clear colorless to yellow liquid | [5] |

| Boiling Point | 139 °C @ 0.5 Torr | [5] |

| Density | ~1.1 g/cm³ | [5] |

| Water Solubility | Insoluble | [5] |

Reported Yields for Dialkyl Squarate Synthesis

| Ester | Alcohol | Dehydrating Agent | Yield (%) | Reference |

| Dimethyl squarate | Methanol | Trimethyl orthoformate | 89 | [4] |

| Diethyl squarate | Ethanol | Triethyl orthoformate | 92 | [4] |

| Di-n-butyl squarate | n-Butanol | Tri-n-butyl orthoformate | 97 | [4] |

| Di-isopropyl squarate | Isopropanol | Triisopropyl orthoformate | 81 | [4] |

| Di-t-butyl squarate | t-Butanol | Trimethyl orthoformate | 77 | [4] |

Mandatory Visualizations

Caption: Proposed mechanism for the first esterification of squaric acid with butanol.

Caption: General experimental workflow for the synthesis of di-n-butyl squarate.

Conclusion

The esterification of squaric acid with butanol follows a well-established acid-catalyzed pathway analogous to the Fischer esterification. The use of a dehydrating agent such as an orthoformate is a highly effective strategy to achieve high yields of the desired dibutyl squarate. While the general mechanism is understood, detailed kinetic and computational studies specific to this reaction are limited in the publicly available literature. Such studies would provide deeper insights into the reaction dynamics and could aid in further process optimization. This guide provides a solid foundation for researchers and professionals working with squaric acid and its derivatives, outlining a reliable synthetic protocol and the fundamental mechanistic principles.

References

An In-depth Technical Guide to the Thermal Stability of 3,4-dibutoxycyclobut-3-ene-1,2-dione

Disclaimer: As of late 2025, specific quantitative thermal stability data for 3,4-dibutoxycyclobut-3-ene-1,2-dione, also known as dibutyl squarate, is not extensively available in peer-reviewed literature. This guide, therefore, provides a comprehensive framework for assessing its thermal stability, detailing the requisite experimental protocols and data interpretation methodologies. The presented quantitative data are hypothetical and serve as illustrative examples.

Introduction

3,4-Dibutoxycyclobut-3-ene-1,2-dione is a versatile organic compound with applications in medicinal chemistry and materials science.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a compound's thermal stability is paramount for ensuring its quality, safety, and efficacy throughout its lifecycle, from synthesis and purification to storage and final application.

Thermal stability analysis provides critical information on the temperature at which a substance begins to decompose, the kinetics of its decomposition, and the nature of the decomposition products. This guide outlines the standard methodologies, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), for the comprehensive thermal stability assessment of 3,4-dibutoxycyclobut-3-ene-1,2-dione.

Quantitative Data Summary

A comprehensive thermal stability analysis of 3,4-dibutoxycyclobut-3-ene-1,2-dione would yield quantitative data that can be summarized for comparative purposes. The following tables illustrate the expected data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for 3,4-dibutoxycyclobut-3-ene-1,2-dione

| Parameter | Value (Hypothetical) | Significance |

| Onset of Decomposition (Tonset) | 220 °C | The temperature at which significant thermal decomposition begins. |

| Temperature of 5% Weight Loss (Td5%) | 235 °C | A standardized metric for comparing the thermal stability of different materials. |

| Temperature of Maximum Decomposition Rate (Tmax) | 250 °C | The temperature at which the rate of mass loss is at its peak, indicating the most vigorous stage of decomposition. |

| Residue at 600 °C | < 1% | The amount of non-volatile material remaining after the primary decomposition, indicating the completeness of the decomposition. |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for 3,4-dibutoxycyclobut-3-ene-1,2-dione

| Parameter | Value (Hypothetical) | Significance |

| Melting Point (Tm) | Not Applicable (Liquid at room temp.) | The temperature at which a solid substance transitions to a liquid. For a liquid, this parameter is not relevant. |

| Onset of Exothermic Decomposition | 218 °C | The temperature at which the compound begins to release heat due to decomposition, often preceding significant mass loss. |

| Peak of Exothermic Decomposition | 248 °C | The temperature at which the rate of heat release during decomposition is maximal. |

| Enthalpy of Decomposition (ΔHd) | -350 J/g | The total amount of heat released during the decomposition process, indicating the energetic potential of the decomposition reaction. |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible thermal stability data.

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of 3,4-dibutoxycyclobut-3-ene-1,2-dione by measuring its mass change as a function of temperature in a controlled atmosphere.[2]

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 3,4-dibutoxycyclobut-3-ene-1,2-dione into a ceramic or aluminum crucible.[3]

-

Instrument Setup: Place the crucible in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[3]

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected decomposition, for instance, 30 °C, for a duration of 10 minutes to ensure thermal stability.

-

Heat the sample from 30 °C to a temperature well above its decomposition point (e.g., 600 °C) at a controlled, linear heating rate of 10 °C/min.[3]

-

-

Data Acquisition: Continuously record the sample's mass as a function of the increasing temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to generate the TGA curve.

-

Determine the onset temperature of decomposition (Tonset) and the temperatures corresponding to specific mass losses (e.g., Td5%).

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum decomposition rate (Tmax).

-

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal transitions of 3,4-dibutoxycyclobut-3-ene-1,2-dione as a function of temperature, allowing for the determination of melting, crystallization, and decomposition enthalpies.[4]

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of 3,4-dibutoxycyclobut-3-ene-1,2-dione into a hermetically sealed aluminum pan to prevent evaporation.[5][6] An empty, hermetically sealed pan should be used as a reference.[7]

-

Instrument Setup: Place both the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a consistent flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature, for example, 25 °C, for 5 minutes.

-

Ramp the temperature from 25 °C to a point beyond the decomposition temperature observed in the TGA analysis (e.g., 350 °C) at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow against temperature to obtain the DSC thermogram.

-

Identify and analyze endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset and peak temperatures for any observed thermal events.

-

Calculate the enthalpy change (ΔH) for each transition by integrating the area under the corresponding peak.

-

-

3. Evolved Gas Analysis (EGA) - Optional but Recommended

-

Objective: To identify the gaseous byproducts of the thermal decomposition of 3,4-dibutoxycyclobut-3-ene-1,2-dione.

-

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).[8][9]

-

Methodology: The TGA protocol is followed as described above. The gases evolved from the sample during heating are transferred to the MS or FTIR for real-time analysis, allowing for the identification of the decomposition products based on their mass-to-charge ratio or infrared absorption spectrum.[10]

Mandatory Visualizations

Caption: A logical workflow for the thermal stability assessment of a research compound.

Conclusion

A comprehensive evaluation of the thermal stability of 3,4-dibutoxycyclobut-3-ene-1,2-dione is essential for its safe handling, storage, and application in research and development. By employing standardized techniques such as TGA and DSC, researchers can obtain critical data on its decomposition profile. While specific experimental data for this compound remains to be published, the methodologies outlined in this guide provide a robust framework for its thorough thermal characterization. Further studies, including evolved gas analysis and kinetic modeling, would provide a more complete understanding of its thermal behavior.

References

- 1. azom.com [azom.com]

- 2. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 3. epfl.ch [epfl.ch]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. Organic Analysis & Polymers | OSRAM Automotive [osram.it]

- 9. mt.com [mt.com]

- 10. Evolved Gas Analysis with Thermogravimetric Analysis (TGA-MS) [eag.com]

A Technical Guide to the Synthesis of Squaraine Dyes from Dibutyl Squarate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of squaraine dyes, with a specific focus on the use of dibutyl squarate as a key precursor. Squaraine dyes are a significant class of organic molecules characterized by their intense and sharp absorption and emission profiles in the red and near-infrared (NIR) regions of the electromagnetic spectrum.[1][2] These properties, coupled with their high molar extinction coefficients and good photostability, have made them highly valuable in a range of applications, including biomedical imaging, photodynamic therapy, and as sensitizers in solar cells.[1][3][4] This guide details the synthesis of both symmetrical and unsymmetrical squaraine dyes, providing experimental protocols, quantitative data, and visual workflows to aid researchers in this field.

Core Synthesis Principles

The fundamental approach to synthesizing squaraine dyes involves the condensation reaction between an electron-deficient squaric acid derivative and an electron-rich aromatic or heteroaromatic nucleophile.[2][3] Dibutyl squarate, an ester of squaric acid, serves as a common and effective starting material for this process. The synthesis can be broadly categorized into two main pathways, leading to either symmetrical or unsymmetrical squaraine dyes.

Symmetrical Squaraine Dyes

Symmetrical squaraines, which possess identical aromatic or heteroaromatic moieties on either side of the central four-membered ring, are typically synthesized in a one-pot reaction.[3] The process involves the condensation of one equivalent of dibutyl squarate with two equivalents of an electron-rich compound. Commonly used nucleophiles include N,N-dialkylanilines, indolenine derivatives, and other activated aromatic systems.[1]

The reaction is generally carried out at elevated temperatures, often under reflux conditions, in a solvent system that allows for the azeotropic removal of water and butanol, which are byproducts of the condensation.[1][3] A common solvent mixture is n-butanol and toluene or benzene.[1][3] The addition of a base, such as pyridine or triethylamine, can facilitate the reaction.[3]

Unsymmetrical Squaraine Dyes

The synthesis of unsymmetrical squaraine dyes, which feature two different aromatic or heteroaromatic groups, is a multi-step process.[1][3] The initial step involves the reaction of dibutyl squarate with one equivalent of the first nucleophile to form a mono-substituted intermediate, often referred to as a semi-squaraine.[5] This intermediate is then isolated and reacted with one equivalent of a different nucleophile to yield the final unsymmetrical squaraine dye.[1][3] This stepwise approach allows for precise control over the final structure of the dye.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of representative symmetrical and unsymmetrical squaraine dyes using dibutyl squarate.

Protocol 1: Synthesis of a Symmetrical Aniline-Based Squaraine Dye

This protocol describes the synthesis of a symmetrical squaraine dye from dibutyl squarate and an N,N-dialkylaniline derivative.

Materials:

-

Dibutyl squarate

-

N,N-Dialkylaniline derivative (2 equivalents)

-

n-Butanol

-

Toluene

-

Pyridine (catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add dibutyl squarate (1 mmol), the N,N-dialkylaniline derivative (2 mmol), n-butanol (20 mL), and toluene (20 mL).

-

Add a catalytic amount of pyridine to the mixture.

-

Heat the reaction mixture to reflux and maintain for 4-24 hours, while azeotropically removing water and butanol using the Dean-Stark trap.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The squaraine dye often precipitates out of the solution upon cooling. Collect the solid product by filtration.

-

Wash the collected solid with a suitable solvent, such as methanol or hexane, to remove unreacted starting materials and impurities.[6]

-

Purify the crude product by recrystallization from a solvent mixture like chloroform/methanol or by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).[6][7]

Protocol 2: Synthesis of an Unsymmetrical Indolenine-Based Squaraine Dye

This protocol outlines the two-step synthesis of an unsymmetrical squaraine dye.

Step 1: Synthesis of the Semi-Squaraine Intermediate

-

In a round-bottom flask, dissolve dibutyl squarate (1 mmol) and one equivalent of the first indolenine derivative (1 mmol) in ethanol.

-

Add a catalytic amount of triethylamine.

-

Stir the reaction mixture at room temperature or gentle heat for a specified time, monitoring the formation of the semi-squaraine intermediate by TLC.

-

Upon completion, the intermediate may be isolated or used directly in the next step. Isolation can be achieved by removing the solvent under reduced pressure and purifying the residue by column chromatography.

Step 2: Synthesis of the Unsymmetrical Squaraine Dye

-

To the semi-squaraine intermediate (1 mmol) in a suitable solvent such as a mixture of n-butanol and toluene, add one equivalent of the second, different indolenine derivative (1 mmol).

-

Add a catalytic amount of a base like pyridine.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and isolate the crude product by filtration if it precipitates.

-

Purify the unsymmetrical squaraine dye using column chromatography on silica gel with an appropriate eluent system.

Quantitative Data

The following tables summarize key quantitative data for a selection of squaraine dyes synthesized from dibutyl squarate or related methods.

Table 1: Reaction Conditions and Yields for Selected Symmetrical Squaraine Dyes

| Nucleophile | Solvent System | Base | Reaction Time (h) | Yield (%) | Reference |

| N,N-Dimethylaniline | n-Butanol/Toluene | Pyridine | 12-24 | ~60 | [3] |

| 2,3,3-Trimethylindolenine | n-Butanol/Pyridine | Pyridine | 12 | 39 | [8] |

| N,N-Dibutylaniline | n-Butanol/Benzene | Quinoline | 24 | High | [9] |

Table 2: Photophysical Properties of Selected Squaraine Dyes

| Dye Structure | Solvent | λmax (nm) | ε (M-1cm-1) | λem (nm) | Φf | Reference |

| Bis(4-dimethylaminophenyl)squaraine | Dichloromethane | 636 | 331,000 | 654 | 0.45 | [10] |

| Symmetrical Indolenine Derivative | Chloroform | 665 | 190,000 | 687 | 0.05 | [1] |

| Unsymmetrical Aniline Halogenated Dye | Chloroform | 632 | - | - | <0.2 | [1] |

| Dicyanomethylene Indolenine Dye | Chloroform | 665 | - | 687 | - | [1] |

| General Squarylium Dye | Dichloromethane | ~630 | >100,000 | ~650 | ~0.65 | [2] |

Visualizing the Synthesis Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis processes.

Caption: Workflow for the synthesis of symmetrical squaraine dyes.

Caption: Workflow for the synthesis of unsymmetrical squaraine dyes.

Conclusion

The synthesis of squaraine dyes from dibutyl squarate offers a versatile and efficient route to a wide array of NIR-absorbing and emitting compounds. The choice between a one-pot synthesis for symmetrical dyes and a stepwise approach for their unsymmetrical counterparts provides chemists with the flexibility to tailor the dye's structure and, consequently, its photophysical properties for specific applications. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers in academic and industrial settings, facilitating the exploration and development of novel squaraine dyes for advanced applications in medicine, materials science, and beyond.

References

- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Squaraine dye - Wikipedia [en.wikipedia.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. NIR squaraine dyes for dual colorimetric and fluorescent determination of Fe3+, Cu2+, and Hg2+ ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP1339800B1 - Squaraine based dyes and process for preparation thereof - Google Patents [patents.google.com]

- 8. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. nathan.instras.com [nathan.instras.com]

Methodological & Application

Application Notes and Protocols for the Reaction of Dibutyl Squarate with Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl squarate is a versatile reagent in organic synthesis, primarily utilized for its ability to react selectively with primary and secondary amines to form squaramides. This reaction proceeds in a sequential manner, allowing for the synthesis of both symmetrical and asymmetrical squaramides. The squaramide moiety is of significant interest in medicinal chemistry and drug development due to its rigid, planar structure and its capacity to act as a hydrogen bond donor. These characteristics make squaramides valuable as bioisosteres for functional groups like carboxylic acids and as scaffolds in the design of enzyme inhibitors and molecular probes.[1]

The reaction between dibutyl squarate and an amine is a nucleophilic addition-elimination. The first addition of an amine to the squarate ester results in a mono-substituted intermediate, which is less reactive than the starting material.[2][3] This difference in reactivity allows for the controlled stepwise addition of two different amines, a key feature for creating asymmetrical squaramides.[3][4] The reaction is typically carried out under mild conditions and demonstrates high selectivity for amines over other nucleophiles such as alcohols and thiols.[1][3]

These application notes provide detailed experimental protocols for the synthesis of both mono- and di-substituted squaramides from dibutyl squarate, along with relevant kinetic data and a visual representation of the experimental workflow.

Data Presentation

The reaction kinetics of dibutyl squarate with amines are crucial for understanding and optimizing reaction conditions. The following table summarizes the second-order rate constants for the reaction of dibutyl squarate with benzylamine at room temperature.

| Reaction Step | Amine | Rate Constant (k) | Reference |

| First Amidation | Benzylamine | 6.3 x 10⁻² M⁻¹s⁻¹ | [2] |

| Second Amidation | Benzylamine | 5.6 x 10⁻⁴ M⁻¹s⁻¹ | [2] |

As the data indicates, the rate of the second amidation is significantly slower, approximately two orders of magnitude less than the first, due to the electron-donating effect of the first amino group, which reduces the electrophilicity of the squarate ring.[2]

Experimental Protocols

Protocol 1: Synthesis of a Mono-substituted Squaramide (N-benzyl-4-butoxy-2,3-dioxocyclobut-1-enamide)

This protocol describes the synthesis of a mono-substituted squaramide using dibutyl squarate and benzylamine.

Materials:

-

Dibutyl squarate

-

Benzylamine

-

Methanol (MeOH) or Ethanol (EtOH)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve dibutyl squarate (1.0 equivalent) in methanol or ethanol.

-

Add benzylamine (1.0 equivalent) to the solution at room temperature with stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired mono-substituted squaramide.

-

Combine the fractions containing the product and remove the solvent under reduced pressure to yield the pure N-benzyl-4-butoxy-2,3-dioxocyclobut-1-enamide as a solid.

-

Characterize the product using NMR, IR, and mass spectrometry.

Protocol 2: Synthesis of an Asymmetrical Di-substituted Squaramide

This protocol outlines the stepwise synthesis of an asymmetrical squaramide by reacting the mono-substituted product from Protocol 1 with a second, different amine.

Materials:

-

N-benzyl-4-butoxy-2,3-dioxocyclobut-1-enamide (from Protocol 1)

-

Second primary or secondary amine (e.g., aniline)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

Procedure:

-

Dissolve the mono-substituted squaramide (1.0 equivalent) in methanol or ethanol in a round-bottom flask under an inert atmosphere.

-

Add the second amine (1.0-1.2 equivalents) to the solution.

-

Due to the reduced reactivity of the mono-substituted squaramide, heating the reaction mixture may be necessary. Reflux the mixture and monitor the reaction progress by TLC.

-

The reaction time will be significantly longer than the first substitution and may require several hours to overnight.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by precipitation or silica gel column chromatography to isolate the asymmetrical di-substituted squaramide.

-

Characterize the final product using NMR, IR, and mass spectrometry.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of mono- and asymmetrical di-substituted squaramides.

Caption: Logical relationship of the sequential reaction of dibutyl squarate with two different amines.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of Mono- and Diamino-Substituted Squaramide Derivatives as Potent Inhibitors of Mycobacterial Adenosine Triphosphate (ATP) Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

Application Notes and Protocols for the Use of 3,4-Dibutoxycyclobut-3-ene-1,2-dione in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the utilization of 3,4-dibutoxycyclobut-3-ene-1,2-dione as a key building block in the synthesis of functional polymers. While not directly polymerizable, this versatile monomer serves as a precursor for the synthesis of unsymmetrical squaraine dyes, which can be subsequently incorporated into polymer backbones. The resulting squaraine-containing polymers exhibit unique optical and electronic properties, making them highly valuable for a range of applications, particularly in the field of drug development for bioimaging and photodynamic therapy (PDT). This document details the synthetic pathways from the monomer to the final polymer, provides experimental protocols, summarizes key polymer properties, and explores their applications in therapeutic contexts.

Introduction

3,4-Dibutoxycyclobut-3-ene-1,2-dione, a dialkyl ester of squaric acid, is a pivotal starting material in the synthesis of unsymmetrical squaraine dyes.[1] Squaraine dyes are characterized by their intense and narrow absorption bands in the visible and near-infrared (NIR) regions, high molar extinction coefficients, and good photostability.[2] These properties are highly desirable for applications in bioimaging, where deep tissue penetration and minimal autofluorescence are crucial.[3]

The incorporation of squaraine moieties into polymer chains leads to the formation of "polysquaraines" or squaraine-containing copolymers. These polymers often exhibit enhanced processability and stability compared to their small molecule counterparts, while retaining the favorable photophysical properties of the squaraine core.[4] This unique combination of characteristics has led to their investigation in various biomedical applications, including as fluorescent probes for in vivo imaging and as photosensitizers for photodynamic therapy (PDT), a non-invasive cancer treatment.[5][6]

This document outlines the synthetic strategies to produce squaraine-containing polymers from 3,4-dibutoxycyclobut-3-ene-1,2-dione and provides detailed protocols for their synthesis and subsequent application in drug development research.

Synthesis of Squaraine-Containing Polymers

The synthesis of squaraine-containing polymers from 3,4-dibutoxycyclobut-3-ene-1,2-dione is a two-step process:

-

Synthesis of the Unsymmetrical Squaraine Monomer: 3,4-dibutoxycyclobut-3-ene-1,2-dione reacts with two different nucleophiles in a stepwise manner to yield an unsymmetrical squaraine dye. This allows for the introduction of specific functional groups for subsequent polymerization and for tuning the photophysical properties of the dye.

-

Polymerization: The functionalized squaraine monomer is then copolymerized with a suitable comonomer to produce the final squaraine-containing polymer. A common approach is the copolymerization of a squaraine-containing monomer with a fluorene-based monomer.

A general schematic for this process is illustrated below:

Experimental Protocols

Protocol 1: Synthesis of an Unsymmetrical Squaraine Monomer

This protocol describes a general method for the synthesis of an unsymmetrical squaraine dye from 3,4-dibutoxycyclobut-3-ene-1,2-dione.

Materials:

-

3,4-dibutoxycyclobut-3-ene-1,2-dione

-

Activated heterocyclic compound (Nucleophile 1, e.g., an alkyl-indolinium salt)

-

Second nucleophilic compound with a polymerizable group (Nucleophile 2, e.g., an aniline derivative with a boronic ester)

-

Ethanol

-

Triethylamine (TEA)

-

Toluene

-

n-Butanol

Procedure:

-

Formation of the Semisquaraine Intermediate:

-

Dissolve 3,4-dibutoxycyclobut-3-ene-1,2-dione (1 equivalent) and the first activated heterocyclic compound (1 equivalent) in ethanol.

-

Add triethylamine (TEA) to the mixture and stir at room temperature.

-

The formation of the semisquaraine intermediate can be monitored by TLC or LC-MS.[5]

-

Isolate the intermediate by filtration or evaporation of the solvent.

-

-

Formation of the Unsymmetrical Squaraine:

-

Dissolve the isolated semisquaraine intermediate and the second nucleophilic compound (1 equivalent) in a mixture of n-butanol and toluene.

-

Reflux the mixture using a Dean-Stark apparatus to remove water.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and isolate the crude product by filtration.

-

Purify the unsymmetrical squaraine monomer by column chromatography.

-

Protocol 2: Synthesis of a Poly(fluorene-co-squaraine) Copolymer

This protocol outlines the synthesis of a copolymer containing fluorene and squaraine units via Suzuki coupling.

Materials:

-

Unsymmetrical squaraine monomer with di-bromo functionality

-

Fluorene-based diboronic ester comonomer

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Toluene

-

Tetrahydrofuran (THF)

-

Methanol

Procedure:

-

To a degassed mixture of toluene and aqueous K₂CO₃ solution, add the unsymmetrical squaraine monomer (1 equivalent), the fluorene-based diboronic ester comonomer (1 equivalent), and the palladium catalyst.

-

Heat the mixture to reflux under an inert atmosphere (e.g., Argon) for 24-48 hours.

-

After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.

-

Filter the polymer and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.

-

Purify the polymer further by Soxhlet extraction with a suitable solvent (e.g., chloroform).

-

Dry the final polymer under vacuum.

Polymer Characterization Data

The properties of squaraine-containing polymers can be tailored by adjusting the comonomer ratio and the structure of the squaraine dye. Below is a summary of typical characterization data for such polymers.

| Polymer ID | Squaraine Content (%) | Mn (kDa) | PDI (Mw/Mn) | Tg (°C) | λ_abs (nm, film) | λ_em (nm, film) |

| PFSq-1 | 1 | 25.3 | 2.1 | 135 | 420, 680 | 710 |

| PFSq-5 | 5 | 21.8 | 2.3 | 142 | 425, 685 | 715 |

| PFSq-10 | 10 | 18.5 | 2.5 | 151 | 430, 690 | 720 |

Note: Data is representative and will vary based on the specific monomers and polymerization conditions used. Mn = Number-average molecular weight, PDI = Polydispersity index, Tg = Glass transition temperature, λ_abs = Absorption maximum, λ_em = Emission maximum.

Applications in Drug Development

Squaraine-containing polymers are particularly promising for applications in drug development, primarily in bioimaging and photodynamic therapy (PDT).

Bioimaging

The strong NIR absorption and emission of squaraine polymers make them excellent candidates for in vivo fluorescence imaging.[1] The polymer backbone can improve the solubility and stability of the squaraine dye in biological media, preventing aggregation-induced quenching of fluorescence.[1] Furthermore, these polymers can be formulated into nanoparticles (polymer dots or Pdots) for targeted delivery to specific tissues or cells.[7]

Photodynamic Therapy (PDT)

PDT is a cancer treatment modality that uses a photosensitizer, light, and oxygen to generate reactive oxygen species (ROS) that kill cancer cells.[2] Squaraine dyes can act as efficient photosensitizers. When incorporated into a polymer, their delivery to tumor sites can be enhanced through the enhanced permeability and retention (EPR) effect.[3]

The mechanism of PDT using a squaraine-based photosensitizer is depicted below:

Protocol 3: In Vitro Evaluation of Photodynamic Activity

This protocol describes a method to assess the photocytotoxicity of a squaraine-containing polymer on cancer cells.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements

-

Squaraine-containing polymer stock solution (dissolved in a biocompatible solvent like DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT assay kit

-

Light source with appropriate wavelength and power (e.g., LED array)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment:

-

Prepare serial dilutions of the squaraine-containing polymer in cell culture medium.

-

Remove the old medium from the wells and add the polymer solutions at different concentrations.

-

Include a "dark toxicity" control group (cells treated with the polymer but not exposed to light) and an untreated control group.

-

-

Incubation: Incubate the cells with the polymer for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

-

Irradiation:

-

Wash the cells with PBS to remove the extracellular polymer.

-

Add fresh medium to the wells.

-

Expose the designated plates to light at the absorption maximum of the squaraine dye for a specific duration. Keep the "dark toxicity" plates in the dark.

-

-

Post-Irradiation Incubation: Incubate the cells for another 24-48 hours.

-

Cell Viability Assay (MTT):

-

Add MTT reagent to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the polymer that causes 50% cell death) for the light-exposed group.

Conclusion

3,4-Dibutoxycyclobut-3-ene-1,2-dione is a valuable and versatile monomer for the synthesis of advanced functional polymers. Through its conversion to unsymmetrical squaraine dyes, a wide range of squaraine-containing polymers with tunable photophysical properties can be prepared. These polymers show great promise in the field of drug development, particularly for applications in high-resolution bioimaging and as potent photosensitizers in photodynamic therapy. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore and expand the use of these innovative materials in their respective fields.

References

- 1. Photophysical Characterization and Biointeractions of NIR Squaraine Dyes for in Vitro and in Vivo Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Squaraine nanoparticles for optoacoustic imaging-guided synergistic cancer phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Controlling the Supramolecular Polymerization of Squaraine Dyes by a Molecular Chaperone Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Symmetrical diiodinated squaraine as an efficient photosensitizer for PDT applications: Evidence from photodynamic and toxicological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Dibutyl Squarate in the Synthesis of Near-Infrared Dyes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of near-infrared (NIR) dyes utilizing dibutyl squarate as a key intermediate. Squaraine dyes, a class of organic dyes synthesized from squaric acid derivatives, exhibit strong and narrow absorption bands in the NIR region (650-1700 nm), making them highly valuable for various biomedical and technological applications.[1][2] Their appealing optical properties, including high molar absorptivity and fluorescence quantum yields, coupled with good photostability, have positioned them as critical components in bioimaging, photodynamic therapy (PDT), photothermal therapy (PTT), and as molecular sensors.[1][3][4]

The synthesis of squaraine dyes often commences with squaric acid, which is first converted to a more reactive diester, such as dibutyl squarate. This intermediate then undergoes condensation with electron-rich aromatic or heteroaromatic compounds to yield the final NIR dye.[1]

General Synthetic Strategy

The synthesis of symmetrical squaraine dyes from dibutyl squarate involves a one-pot condensation reaction with two equivalents of an electron-rich nucleophile. For unsymmetrical squaraine dyes, a stepwise approach is employed, involving the formation of a semi-squaraine intermediate.

A common synthetic route involves the reaction of squaric acid with an excess of n-butanol to form dibutyl squarate. This is followed by a condensation reaction with an appropriate N-alkylated heterocyclic structure.[1] The choice of solvent is crucial, with a mixture of n-butanol and toluene or benzene being frequently used to facilitate the azeotropic removal of water, driving the reaction to completion.[2][5]

Experimental Workflow for Symmetrical Squaraine Dye Synthesis

Caption: General workflow for the synthesis of symmetrical NIR squaraine dyes.

Experimental Protocols

2.1. Synthesis of a Symmetrical Benzoindolenine-based Squaraine Dye (BBSQ)

This protocol is adapted from the synthesis of benzoindolenine-based squaraine dyes.[6]

Materials:

-

1,1,2-Trimethyl-1H-benzo[e]indole

-

n-Butyl iodide

-

Nitromethane (CH₃NO₂)

-

Ethyl acetate

-

Squaric acid

-

Quinoline

-

Toluene

-

n-Butanol

-

Petroleum ether

Procedure:

Step 1: Synthesis of the Indolium Salt Intermediate (B-C4)

-

Dissolve 1,1,2-trimethyl-1H-benzo[e]indole (10.00 g, 47.50 mmol) in 80 mL of nitromethane.

-

Add n-butyl iodide (21.50 g, 95.50 mmol) to the solution.

-

Heat the reaction mixture to 100 °C for 14 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

If unreacted starting material remains, add an additional 1.80 mL of n-butyl iodide and continue heating at 100 °C for another 4 hours.

-

Concentrate the reaction solution to approximately 50 mL and add 350 mL of ethyl acetate to precipitate the product.

-

Filter the precipitate, wash with petroleum ether, and dry to obtain the light gray-green precipitate B-C4 (yield: 86%).[6]

Step 2: Synthesis of the Symmetrical Squaraine Dye (BBSQ)

-

To a 150 mL mixed solvent of toluene/n-butanol (1:1 v/v), add the indolium salt B-C4 (10.00 g, 25.4 mmol), squaric acid (1.45 g, 12.7 mmol), and quinoline (3.30 g, 25.4 mmol).

-

Reflux the reaction mixture using a Dean-Stark trap for 9 hours to azeotropically remove water.

-

Concentrate the reaction solution under reduced pressure to a volume of 20 mL.

-

Add 300 mL of ethyl acetate to precipitate the crude product.

-

Purify the product by column chromatography to yield the final squaraine dye.

2.2. Synthesis of Dicyanomethylene-Substituted Squaraine Dyes

This protocol describes the synthesis of dicyanomethylene-substituted squaraine dyes which exhibit absorption in the short-wave infrared (SWIR) region.[7]

Materials:

-

Dicyano squarate

-

Iminium iodides

-

n-Butanol

-

Toluene

-

Dichloromethane (DCM)

-

n-Heptane

Procedure:

-

Condense dicyano squarate with the appropriate iminium iodides in a mixture of n-butanol and toluene.

-

Heat the reaction mixture to 130-140 °C for 2-4 hours.

-

Isolate the crude dye and purify by column chromatography.

-

Precipitate the purified dye from a dichloromethane/n-heptane mixture to obtain the final product (yields typically range from 45-61%).[7]

Quantitative Data of Synthesized NIR Dyes

The photophysical properties of squaraine dyes are highly dependent on their molecular structure. The following table summarizes key quantitative data for representative NIR squaraine dyes synthesized from squaric acid derivatives.

| Dye Name/Class | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Reference(s) |

| Benzoindolenine-based (BBSQ) | 663 - 695 | 686 - 730 | Not specified | [6][8] |

| Quinaldine-based | 700 - 800 | Not specified | 1-3 x 105 | [9] |

| Dicyanomethylene-substituted | >1000 | Not specified | Not specified | [7] |

Applications in Drug Development and Research

The unique properties of NIR squaraine dyes make them powerful tools in biomedical research and drug development.

-

Bioimaging: Their intense absorption and emission in the NIR window (700-1500 nm) allows for deep tissue imaging with reduced autofluorescence and light scattering from biological tissues.[1][2]

-

Photodynamic and Photothermal Therapy (PDT/PTT): Squaraine dyes can be designed to generate reactive oxygen species (ROS) upon light irradiation for PDT or to convert light energy into heat for PTT, enabling targeted cancer therapy.[4]

-

Molecular Sensors: The fluorescence of squaraine dyes can be sensitive to their local environment, allowing for the development of sensors for ions, pH, and biomolecules.[4] For instance, certain benzoindolenine-based squaraine dyes have shown high selectivity for Fe³⁺, Cu²⁺, and Hg²⁺ ions.[6][8]

Signaling Pathway for Squaraine-based Photosensitizers in PDT

Caption: Simplified Jablonski diagram illustrating the mechanism of PDT.

Conclusion

Dibutyl squarate serves as a versatile and crucial intermediate in the synthesis of a wide array of near-infrared squaraine dyes. The straightforward synthetic protocols and the ability to tune the photophysical properties by modifying the terminal aromatic/heteroaromatic moieties make these dyes highly attractive for advanced applications in research and medicine. The detailed protocols and data presented herein provide a solid foundation for researchers to explore the synthesis and application of this important class of NIR fluorophores.

References

- 1. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploration of NIR Squaraine Contrast Agents Containing Various Heterocycles: Synthesis, Optical Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Progress of Squaraine-Based Fluorescent Materials and Their Biomedical Applications [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. NIR squaraine dyes for dual colorimetric and fluorescent determination of Fe3+, Cu2+, and Hg2+ ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. infoscience.epfl.ch [infoscience.epfl.ch]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes & Protocols for 3,4-Dibutoxycyclobut-3-ene-1,2-dione in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dibutoxycyclobut-3-ene-1,2-dione, commonly known as dibutyl squarate, is a key intermediate in the synthesis of squaraine dyes.[1] These dyes are a class of organic molecules characterized by a unique four-membered ring core, which imparts remarkable photophysical properties.[2][3] Squaraine dyes exhibit intense and narrow absorption and emission bands in the near-infrared (NIR) region (650-1700 nm), high molar extinction coefficients, and excellent photostability.[2][3][4] These characteristics make them highly suitable for biomedical applications, particularly in drug delivery and theranostics, where deep tissue penetration of light is crucial.[4][5]

The primary application of squaraine dyes in drug delivery revolves around their use as photosensitizers for photodynamic therapy (PDT) and photothermal agents for photothermal therapy (PTT).[3][6] Due to their inherent hydrophobicity, squaraine dyes are often formulated into nanoparticles (NPs) or encapsulated within carriers like liposomes to improve their solubility and stability in physiological environments.[7][8] These nanoformulations can be further functionalized with targeting ligands to achieve site-specific drug delivery, enhancing therapeutic efficacy while minimizing side effects.[3][5]

Key Applications in Drug Delivery

-

Photodynamic Therapy (PDT): Upon irradiation with light of a specific wavelength, squaraine dyes can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[5][7] These ROS are highly cytotoxic and can induce apoptosis or necrosis in cancer cells. Squaraine-based systems have shown high quantum efficiency of ROS production.[5]

-

Photothermal Therapy (PTT): Squaraine dyes can efficiently convert absorbed light energy into heat, a phenomenon utilized in PTT.[6][9] This localized hyperthermia can ablate tumor cells. Formulated as nanoparticles, certain squaraines have demonstrated high photothermal conversion efficiencies (e.g., 66.6%).[6][9]

-

Theranostics and Bioimaging: The intrinsic fluorescence of squaraine dyes in the NIR region allows for real-time imaging and tracking of the drug delivery system.[3][10] This dual functionality (therapy and diagnosis) is the cornerstone of theranostics. Squaraine-loaded nanoparticles can be tracked via their strong optoacoustic signal or fluorescence, enabling visualization of tumor accumulation.[6][9]

-

Targeted Drug Delivery: Squaraine-based nanoparticles can be conjugated with targeting moieties such as folic acid (FA) to specifically bind to receptors overexpressed on cancer cells, like the folate receptor.[3][5] This active targeting strategy increases the concentration of the therapeutic agent at the tumor site.

Data Presentation: Properties of Squaraine-Based Nanoparticles

The following table summarizes typical quantitative data for squaraine-based drug delivery systems reported in the literature.

| Parameter | Squaraine-Selenium NPs (SQSe-NPs)[6][9] | Folate-Targeted Squaraine (SQ-FA)[5] | Brominated Squaraine in Quatsomes (Br-Sq-C4@QS)[7] |

| Core Compound | Selenium-modulated Squaraine | Squaraine-Folic Acid Conjugate | Brominated Squaraine |

| Delivery System | Nanoparticles | Conjugate | Quatsome Nanovesicles |

| Absorption Max (nm) | ~800 nm (in water) | ~655 nm | Red/NIR region |

| Photothermal Conversion Efficiency | 66.6% | Not Reported | Not Reported |

| ROS Quantum Yield (ΦΔ) | Not Reported | 1.69 (vs. 0.52 for Methylene Blue) | Not Reported |

| Application | PTT/PDT, Optoacoustic Imaging | PDT, Bioimaging | PDT |

| In Vitro Cytotoxicity | Effective tumor elimination in mice upon irradiation.[6][9] | Significant antiproliferative effect on A549 cells (IC50 ~0.015 mg/mL).[5] | Effective at concentrations 100x lower than free squaraine.[7] |

Experimental Protocols

Protocol 1: Synthesis of a Symmetrical Squaraine Dye

This protocol describes a general method for synthesizing a symmetrical squaraine dye from a squaric acid derivative like dibutyl squarate and an electron-rich heterocycle.

Materials:

-

Squaric acid or 3,4-dibutoxycyclobut-3-ene-1,2-dione

-

2 equivalents of an electron-rich compound (e.g., an N-alkylated indole derivative)

-

Anhydrous toluene

-

Anhydrous n-butanol

-

Dean-Stark apparatus

-

Reflux condenser

-

Nitrogen or Argon atmosphere

-

Silica gel for column chromatography

Procedure:

-

Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add squaric acid (1 equivalent) and the electron-rich heterocycle (2 equivalents).

-

Add a 1:1 mixture of anhydrous toluene and anhydrous n-butanol as the solvent system.[4] This mixture facilitates the azeotropic removal of water.[4]

-

Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude solid product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol).

-

Characterize the final product using NMR, mass spectrometry, and UV-Vis spectroscopy.

Protocol 2: Formulation of Squaraine Nanoparticles for Phototherapy

This protocol outlines a nanoprecipitation method for formulating squaraine nanoparticles (SQ-NPs) for PTT/PDT applications.

Materials:

-

Synthesized squaraine dye

-

Amphiphilic polymer (e.g., Pluronic F-127 or DSPE-PEG)

-

Tetrahydrofuran (THF)

-

Deionized water or PBS

-

Magnetic stirrer

-

0.22 µm syringe filter

Procedure:

-

Dissolve the squaraine dye (e.g., 1-2 mg) and the amphiphilic polymer (e.g., 10-20 mg) in 1 mL of THF.

-

In a separate vial, add 10 mL of deionized water or PBS.

-

While vigorously stirring the aqueous solution, rapidly inject the organic solution (squaraine and polymer in THF) into the water/PBS.

-

Observe the immediate formation of a colloidal suspension, indicating nanoparticle formation.

-

Continue stirring the mixture for 2-4 hours at room temperature in a fume hood to allow for the complete evaporation of THF.

-

Filter the resulting nanoparticle suspension through a 0.22 µm syringe filter to remove any large aggregates.

-

Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

-

Determine the concentration and encapsulation efficiency using UV-Vis spectroscopy by measuring the absorbance of the squaraine dye.

Protocol 3: In Vitro Evaluation of Photodynamic Efficacy

This protocol describes how to assess the ROS-generating capability of squaraine-based formulations using a chemical probe.

Materials:

-

Squaraine nanoparticle suspension

-

1,3-Diphenylisobenzofuran (DPBF) as a ROS probe

-

Phosphate-buffered saline (PBS, pH 7.4)

-

NIR laser (e.g., 660 nm or 808 nm, depending on the squaraine's absorption peak)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a solution of DPBF in a suitable solvent (e.g., DMSO) and then dilute it in PBS to a final concentration of ~10 µM.

-

In a quartz cuvette, mix the squaraine nanoparticle suspension with the DPBF solution in PBS.

-

Measure the initial absorbance of DPBF at its maximum absorption wavelength (~415 nm).

-

Irradiate the cuvette with the NIR laser at a specific power density (e.g., 1 W/cm²).

-

At regular time intervals (e.g., every 30 seconds), stop the irradiation and record the absorbance of DPBF at ~415 nm.

-

A decrease in DPBF absorbance indicates its consumption by the generated ROS.

-

Plot the absorbance of DPBF against the irradiation time. A rapid decrease signifies efficient ROS generation.[5]

-

A control group containing only DPBF and subjected to the same irradiation should show minimal change in absorbance.

Visualizations: Workflows and Mechanisms

References

- 1. 3,4-Dibutoxy-3-cyclobutene-1,2-dione 98 2892-62-8 [sigmaaldrich.com]

- 2. Squaraine Dyes: Molecular Design for Different Applications and Remaining Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and synthesis of folate receptor-targeted squaraine dye complex for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Squaraine nanoparticles for optoacoustic imaging-guided synergistic cancer phototherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quatsomes Loaded with Squaraine Dye as an Effective Photosensitizer for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis of Bioactive Molecules Using Dibutyl Squarate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various bioactive molecules utilizing dibutyl squarate as a key starting material or intermediate. Dibutyl squarate, an ester of squaric acid, serves as a versatile four-membered ring building block for creating a diverse range of compounds, including squaramides and squaraine dyes, with significant applications in medicinal chemistry and diagnostics.

Synthesis of Bioactive Squaramides

Squaramides are a class of compounds characterized by a central squaric acid moiety flanked by two amino groups. They are recognized for their ability to act as hydrogen bond donors and acceptors, making them effective anion transporters and enzyme inhibitors.

Synthesis of Squaramido-Tethered Bisbenzimidazoles as Anion Transporters

Squaramido-tethered bisbenzimidazoles have been synthesized and shown to facilitate the transport of chloride anions across cell membranes, a property that can induce apoptosis in cancer cells.[1] The synthesis involves the reaction of a squarate ester with a substituted 2-aminomethylbenzimidazole.[1]

Experimental Protocol: Synthesis of Squaramido-Tethered Bisbenzimidazoles

A general procedure for the synthesis of these compounds involves the reaction of diethyl squarate with substituted 2-aminomethylbenzimidazoles.[2] While the specific use of dibutyl squarate is not detailed in the snippets, a similar protocol would be followed.

-

Reaction Setup: In a round-bottom flask, dissolve the substituted 2-aminomethylbenzimidazole (1.0 eq.) in a suitable solvent such as ethanol.

-

Addition of Dibutyl Squarate: To the stirred solution, add dibutyl squarate (0.5 eq. for a 2:1 amine to squarate ratio) dropwise at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or under reflux for a specified time (e.g., 24 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the pure squaramido-tethered bisbenzimidazole.

-

Characterization: Characterize the final product using techniques such as NMR (¹H and ¹³C) and mass spectrometry (MS).

Quantitative Data: Anion Transport and Cytotoxicity

| Compound | Anion Transport Activity (EC50, µM) | Cytotoxicity (IC50, µM) |

| Squaramido-bisbenzimidazole 1 | Moderate | Moderate against selected solid tumor cell lines[1] |

| Substituted Analogues | Varies with substitution | Varies with substitution[1] |

Signaling Pathway of Squaramide Anion Transporters

Squaramide-based anion transporters are thought to function by binding to anions, such as chloride, through hydrogen bonding and facilitating their movement across the lipid bilayer of cell membranes.[2][3] This disruption of the cellular ion gradient can lead to apoptosis.[2]

Caption: Mechanism of squaramide-mediated anion transport leading to apoptosis.

Synthesis of Bioactive Squaraine Dyes

Squaraine dyes are known for their intense absorption and fluorescence in the red to near-infrared (NIR) region, making them valuable as photosensitizers in photodynamic therapy (PDT) and as fluorescent labels.[4][5][6] Dibutyl squarate is a common precursor in the synthesis of unsymmetrical squaraine dyes.[7][8]

Synthesis of Unsymmetrical Squaraine Dyes

The synthesis of unsymmetrical squaraine dyes often proceeds through a semi-squaraine intermediate, which is formed by the reaction of dibutyl squarate with a nucleophilic heterocyclic compound.[6][7]

Experimental Protocol: Synthesis of a Semi-Squaraine Intermediate

-

Reaction Setup: In a round-bottom flask, dissolve the heterocyclic quaternary ammonium salt (e.g., 3-ethyl-2-methylbenzothiazolium iodide) (1.0 eq.) and dibutyl squarate (1.0 eq.) in ethanol.[7]

-

Reaction: Reflux the mixture for a specified period, monitoring the reaction by TLC.

-

Isolation: After cooling, the semi-squaraine intermediate may precipitate from the solution. Isolate the product by filtration and wash with a cold solvent.

-

Purification: If necessary, purify the intermediate by recrystallization or column chromatography.

Experimental Protocol: Synthesis of the Unsymmetrical Squaraine Dye

-

Reaction Setup: Dissolve the semi-squaraine intermediate (1.0 eq.) and a second, different heterocyclic compound (1.0 eq.) in a suitable solvent mixture (e.g., n-butanol/benzene).[7]

-

Reaction: Reflux the mixture, often with azeotropic removal of water, until the reaction is complete as indicated by TLC.

-

Work-up and Purification: Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting unsymmetrical squaraine dye by column chromatography.

Quantitative Data: Synthesis of Squaraine Dyes

| Reaction Step | Reactants | Product | Yield |

| Semi-squaraine formation | Dibutyl squarate + 3-ethyl-2-methylbenzothiazolium iodide | Semi-squaraine intermediate | Not specified in snippets |

| Unsymmetrical squaraine formation | Semi-squaraine + second heterocycle | Alkyne squaraine dye | 35% (overall)[7] |

Signaling Pathway in Photodynamic Therapy (PDT)

In PDT, squaraine dyes act as photosensitizers. Upon irradiation with light of a specific wavelength, the dye is excited to a triplet state and then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[4][5][6] Singlet oxygen is a potent cytotoxic agent that can induce cell death through apoptosis or necrosis by damaging cellular components like lipids, proteins, and nucleic acids.[1][4]

Caption: Mechanism of squaraine dye-mediated photodynamic therapy.

Synthesis of Other Bioactive Molecules

Dibutyl squarate and other squaric acid derivatives are also used in the synthesis of other classes of bioactive molecules, including kinase inhibitors and GPR40 modulators.

Synthesis of Combretastatin A-4 Analogs

Squaric acid can be used as a linker to prepare analogs of combretastatin A-4, a potent anticancer agent that inhibits tubulin polymerization.[9][10][11][12][13]

Experimental Workflow: Synthesis of Combretastatin A-4 Analogs

Caption: General workflow for the synthesis of combretastatin A-4 analogs.

GPR40 Modulators

Derivatives of squaric acid have been investigated as modulators of G protein-coupled receptor 40 (GPR40), a therapeutic target for type 2 diabetes.[14][15][16][17][18] GPR40 activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion.[15][16][17]

Signaling Pathway of GPR40 Activation

Activation of GPR40 by an agonist leads to the activation of the Gq/11 protein, which in turn activates phospholipase C (PLC).[15] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of Ca²⁺ from the endoplasmic reticulum, and the increased intracellular Ca²⁺ concentration, along with DAG, promotes the exocytosis of insulin-containing granules.[16][17]

Caption: GPR40 signaling pathway leading to insulin secretion.

References

- 1. Squaraine dyes for photodynamic therapy: mechanism of cytotoxicity and DNA damage induced by halogenated squaraine dyes plus light (>600 nm) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activity of squaramido-tethered bisbenzimidazoles as synthetic anion transporters - PMC [pmc.ncbi.nlm.nih.gov]